

[Asp5]-Oxytocin: A Technical Guide to Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **[Asp5]-Oxytocin**

Cat. No.: **B12410907**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

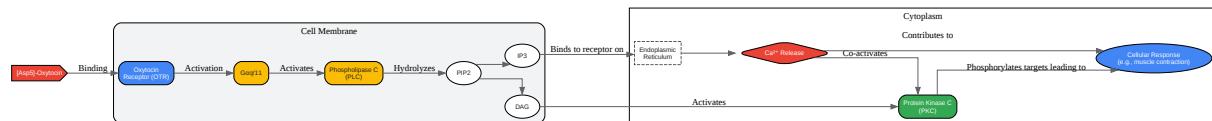
Introduction

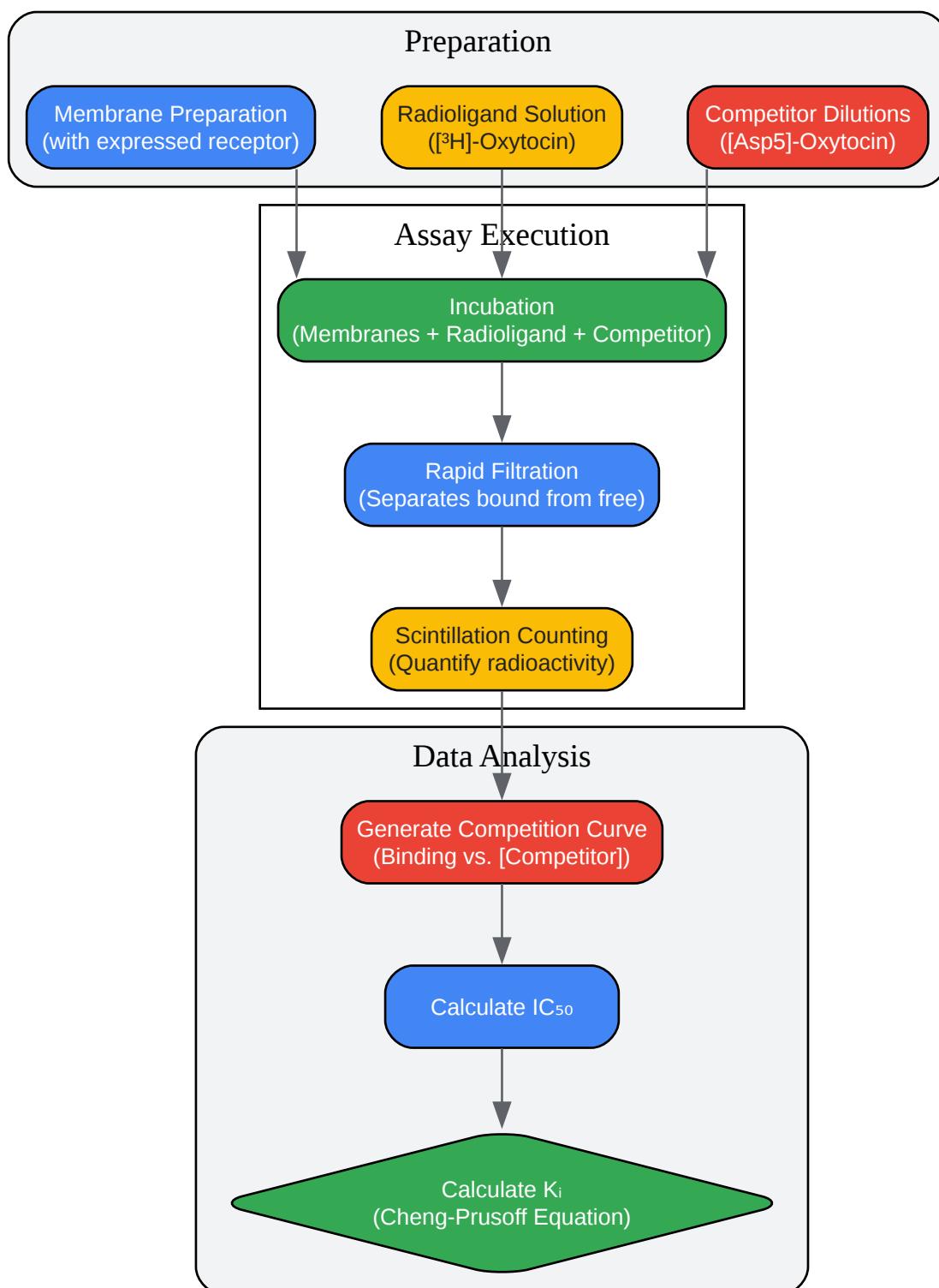
[Asp5]-Oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin, characterized by the substitution of the asparagine residue at position 5 with aspartic acid. This modification has been shown to produce a compound with significant biological activity, retaining a high affinity for the oxytocin receptor (OTR) and an intrinsic activity comparable to that of native oxytocin.^{[1][2]} This technical guide provides a comprehensive overview of the binding affinity and selectivity of **[Asp5]-Oxytocin** for the oxytocin receptor, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

While specific quantitative binding affinity data (K_i , K_a , IC_{50}) for **[Asp5]-Oxytocin** is not readily available in publicly accessible literature, existing research consistently describes it as a potent agonist with high affinity for the uterotonic (oxytocin) receptor.^{[1][2]} The biological activity has been quantified in functional assays, which are presented below. For comparative purposes, binding affinities for the native ligand, oxytocin, are provided.

Table 1: Biological Activity of **[Asp5]-Oxytocin**


Assay	Potency (units/mg)	Species/Tissue	Reference
Rat Uterotonic Activity	20.3	Rat Uterus	[1] [2]
Avian Vasodepressor Activity	41	Fowl	[1] [2]
Rat Antidiuretic Activity	0.14	Rat	[1] [2]


Table 2: Receptor Binding Affinity

Ligand	Receptor	Binding Affinity (K _i , nM)	Species	Reference
[Asp5]-Oxytocin	Oxytocin Receptor (OTR)	High Affinity (Specific value not publicly available)	-	[1] [2]
Vasopressin V1a Receptor (V1aR)	Data not publicly available	-		
Vasopressin V1b Receptor (V1bR)	Data not publicly available	-		
Vasopressin V2 Receptor (V2R)	Data not publicly available	-		
Oxytocin (for comparison)	Human OTR	4.28	Hamster Brain	[3] [4]
Human V1aR	495.2	Hamster Brain	[3] [4]	
Human V1bR	-	-		
Human V2R	-	-		

Signaling Pathways

The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to G_{q/11} proteins. Upon agonist binding, such as with **[Asp5]-Oxytocin**, the receptor undergoes a conformational change, leading to the activation of a well-characterized signaling cascade.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [[Asp5]-Oxytocin: A Technical Guide to Receptor Binding Affinity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12410907#asp5-oxytocin-receptor-binding-affinity-and-selectivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com